molecular formula C18H13NO B6595907 4-(Dibenzo[b,d]furan-4-yl)aniline CAS No. 578027-21-1

4-(Dibenzo[b,d]furan-4-yl)aniline

Cat. No.: B6595907
CAS No.: 578027-21-1
M. Wt: 259.3 g/mol
InChI Key: JPNNLBQKGZVDPF-UHFFFAOYSA-N
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Description

4-(Dibenzo[b,d]furan-4-yl)aniline is an organic compound with the chemical formula C18H13NO. It is a derivative of dibenzofuran, where an aniline group is attached to the 4-position of the dibenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]furan-4-yl)aniline typically involves the following steps:

    Formation of Dibenzofuran: Dibenzofuran is synthesized through the cyclization of biphenyl ether. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid.

    Nitration: Dibenzofuran undergoes nitration to form 4-nitrodibenzofuran. This step involves the use of nitric acid and sulfuric acid as reagents.

    Reduction: The nitro group in 4-nitrodibenzofuran is reduced to an amino group, forming 4-aminodibenzofuran. This reduction is typically achieved using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: Finally, 4-aminodibenzofuran is coupled with aniline to form this compound. This coupling reaction is often facilitated by a coupling agent such as copper powder[][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products[2][2].

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzo[b,d]furan-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Chlorine, bromine, Lewis acid catalyst

Major Products Formed

Scientific Research Applications

4-(Dibenzo[b,d]furan-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It is investigated for its ability to interact with specific biological targets and pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]furan-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the dibenzofuran core and aniline group. This structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

IUPAC Name

4-dibenzofuran-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNNLBQKGZVDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578027-21-1
Record name 4-(dibenzo[b,d]furan-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(4-nitrophenyl)dibenzo[b,d]furan (22 g) in EtOAc (800 mL) was hydrogenated in presence of Pd/C (10%, 4.2 g) for 12 h at rt under 2 Kg of pressure. The reaction mixture was filtered, and the filtrates were concentrated. The residue was crystallized from chloroform/PetEther (6/4) to give the title compound (16 g, 84%) as a white solid. 1H NMR (DMSO-d6, 300 MHz) δ 8.15 (d, 1H, J=7.6 Hz), 7.97 (d, 1H, J=7.6 Hz), 7.72 (d, 1H, J=8.1 Hz), 7.65 (d, 2H, J=8.4 Hz), 7.57 (d, 1H, J=8.6 Hz), 7.50 (m, 1H), 7.38 (m, 2H), 6.72 (d, 2H, J=8.4 Hz), 7.35 (s, 2H). M+(LC/MS(ESI)): 260.2
Name
4-(4-nitrophenyl)dibenzo[b,d]furan
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 g
Type
catalyst
Reaction Step One
Yield
84%

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